molecular formula C14H27N3O10 B1249173 Ascaulitoxin

Ascaulitoxin

Cat. No.: B1249173
M. Wt: 397.38 g/mol
InChI Key: RETMXMAOYGZCRA-KVCVDMSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascaulitoxin is a phytotoxic bis-amino acid N-glucoside isolated from the culture filtrates of the fungus Ascochyta caulina . It is characterized as N²-(2,4,7-triamino-5-hydroxy)-octanedioyl-β-D-glucopyranoside and exhibits significant phytotoxic activity against both host and non-host plants . This makes it a compound of interest for fundamental research in developing novel biocontrol strategies, with potential as a lead structure for natural herbicide development . The aglycone of this compound (2,4,7-triamino-5-hydroxyoctandioic acid) has also been isolated and shows even more potent phytotoxic activity . Research on the aglycone suggests its unique mechanism of action may be related to the disruption of amino acid transport or metabolism, as its inhibitory effects on plant growth can be reversed by the addition of certain amino acids . This compound and its related metabolites are produced by the fungus in a liquid culture, and methods for their optimized production, analysis via GC-MS, and purification have been established, facilitating further scientific study . This product is presented for research purposes to explore its ecological role in plant-pathogen interactions and its potential application in weed management. FOR RESEARCH USE ONLY. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C14H27N3O10

Molecular Weight

397.38 g/mol

IUPAC Name

2,5-diamino-4-hydroxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]octanedioic acid

InChI

InChI=1S/C14H27N3O10/c15-4(7(19)2-5(16)13(23)24)1-6(14(25)26)17-12-11(22)10(21)9(20)8(3-18)27-12/h4-12,17-22H,1-3,15-16H2,(H,23,24)(H,25,26)/t4?,5?,6?,7?,8-,9-,10+,11-,12-/m1/s1

InChI Key

RETMXMAOYGZCRA-KVCVDMSMSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O

Synonyms

ascaulitoxin

Origin of Product

United States

Scientific Research Applications

Phytotoxicity Studies

  • Target Species : Ascaulitoxin has been tested against several plant species, including:
    • Weeds : Common sowthistle (Sonchus oleraceus), annual fleabane (Conyza canadensis), noogoora burr (Xanthium strumarium).
    • Crops : Pea (Pisum sativum), cucumber (Cucumis sativus), tomato (Solanum lycopersicum), and redroot pigweed (Amaranthus retroflexus).
  • Efficacy : In laboratory assays, this compound caused significant leaf necrosis at concentrations as low as 1 mg/mL on punctured leaves, indicating its effectiveness as a post-emergence herbicide .

Comparative Efficacy

The following table summarizes the observed effects of this compound on various plant species:

Plant SpeciesObserved EffectConcentration (mg/mL)
Common SowthistleSevere necrosis1
Annual FleabaneModerate necrosis1
CucumberMild necrosis1
TomatoReduced size necrosis1
Redroot PigweedReduced size necrosis1

Aquatic and Terrestrial Impact

Ecotoxicological assessments have revealed that this compound exhibits low toxicity to non-target organisms, including aquatic life such as algae and fish. For instance:

  • Algal Toxicity : The effective concentration for algal species was determined to be significantly higher than that affecting terrestrial plants.
  • Daphnia : The acute toxicity was measured with an EC50 of 20.1 mg/L, indicating a relatively safe profile for aquatic organisms at lower concentrations .

Environmental Considerations

The potential for using this compound as a bioherbicide raises questions regarding its environmental impact. Studies suggest that while it is effective against certain weeds, its low toxicity to beneficial organisms makes it a promising candidate for integrated pest management strategies .

Synthesis and Application Development

Research has focused on developing synthetic pathways for producing this compound aglycone, which is essential for studying its herbicidal properties further. Various synthetic strategies have been explored, including:

  • Henry Reaction : Initially attempted but later abandoned due to reactivity issues.
  • Grubbs Olefin Metathesis : Successfully used to create the necessary olefin structures for further transformations .

Field Trials

Field trials assessing the efficacy of this compound in real-world agricultural settings are ongoing. These studies aim to evaluate its performance against established herbicides and determine optimal application methods to maximize effectiveness while minimizing environmental risks.

Q & A

Q. How to enhance reproducibility in this compound research?

  • Answer :
  • Data Transparency : Publish full experimental protocols (e.g., detailed HPLC gradients) in open-access repositories like protocols.io .
  • Replication : Collaborate with independent labs for cross-validation. Use standardized reference materials (e.g., USP-grade solvents).
  • Checklist : Adhere to the ARRIVE guidelines for reporting in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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